molecular formula C9H16N2O B12839087 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one

Cat. No.: B12839087
M. Wt: 168.24 g/mol
InChI Key: SGOQLSRBUWAQJV-UHFFFAOYSA-N
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Description

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C9H17N2O. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvents: Organic solvents such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: to control reaction parameters

    Purification steps: such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups

Scientific Research Applications

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. For instance, it has been studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance . The compound binds to the sigma-1 receptor, modulating its activity and influencing pain perception pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is unique due to its specific substitution pattern and its potential to modulate sigma-1 receptor activity. This makes it a valuable compound for research in pain management and other therapeutic areas.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one

InChI

InChI=1S/C9H16N2O/c1-8(2)9(5-10-6-9)4-7(12)11(8)3/h10H,4-6H2,1-3H3

InChI Key

SGOQLSRBUWAQJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC(=O)N1C)CNC2)C

Origin of Product

United States

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